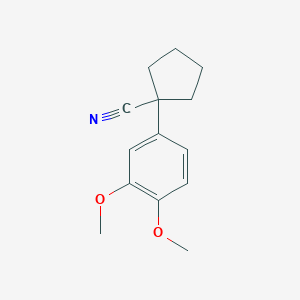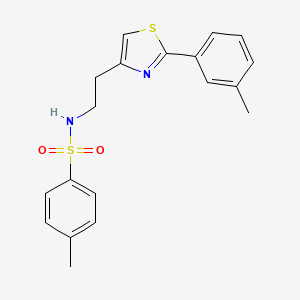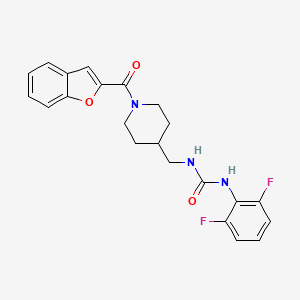
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C23H17Cl2N3S2 and a molecular weight of 470.43 . This product is intended for research use only and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with various functional groups including chlorobenzyl sulfanyl, chlorophenyl sulfanyl, and pyridinyl .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 578.6±50.0 °C at 760 mmHg . The melting point and other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Studies
The synthesis of 4-thiopyrimidine derivatives, including compounds similar to the one , has been detailed, focusing on their structural characteristics and the variations in substituents at different positions of the pyrimidine ring. The study of these compounds involves comprehensive spectroscopic analysis (1H NMR, 13C NMR, IR, mass spectrometry) and X-ray diffraction to elucidate their molecular structures. These derivatives exhibit significant diversity in their hydrogen-bond interactions and molecular conformations due to differences in substituents, demonstrating the compound's versatility in forming structurally varied derivatives (Stolarczyk et al., 2018).
Cytotoxic Activity
The cytotoxic effects of similar thiopyrimidine derivatives have been evaluated against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC), HeLa, K562, and CFPAC. These studies highlight the potential of such compounds in cancer research, with variations in cytotoxicity observed based on different molecular substitutions. This indicates a direction for developing chemotherapeutic agents by modifying the thiopyrimidine scaffold (Stolarczyk et al., 2018).
Molecular Docking and Spectroscopic Analysis
Research involving spectroscopic investigation and molecular docking studies of thiopyrimidine derivatives has suggested their inhibitory activity against specific proteins, indicating potential as anti-diabetic compounds. These findings are based on detailed vibrational spectral analysis and computational methods, illustrating the compound's relevance in designing drugs with targeted biological activities (Alzoman et al., 2015).
Material Science Applications
The structural modification of thiopyrimidine compounds has been explored for material science applications, such as the development of transparent polyimides with high refractive indices. This research underscores the potential of thiopyrimidine derivatives in creating materials with desirable optical properties, beneficial for advanced technological applications (Tapaswi et al., 2015).
Future Directions
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOVVZQTNBKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)


![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)
![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)
![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)
![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)
![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)